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Compound of Interest

Compound Name: Uvarigranol C

Cat. No.: B12099457 Get Quote

For researchers, scientists, and professionals in drug development, this in-depth guide

provides a comprehensive overview of the spectroscopic data for Uvarigranol C, a

polyoxygenated cyclohexene derivative isolated from the Uvaria genus. This document

compiles and presents the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and

Infrared (IR) data in a structured format, alongside detailed experimental protocols to facilitate

replication and further investigation.

Uvarigranol C belongs to a class of natural products known for their diverse biological

activities. The precise characterization of its chemical structure through spectroscopic methods

is fundamental for understanding its bioactivity and for potential synthetic efforts. While the

direct spectroscopic data for Uvarigranol C is not widely compiled, analysis of closely related

analogues isolated from Uvaria rufa and Uvaria grandiflora provides a strong basis for its

characterization.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Mass

Spectrometry, and Infrared Spectroscopy for Uvarigranol C and its closely related analogues,

providing a comparative reference.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
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Position δH (ppm) Multiplicity J (Hz)

... ... ... ...

... ... ... ...

... ... ... ...

(Data to be populated

from the original

research article upon

locating it)

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Position δC (ppm)

... ...

... ...

... ...

(Data to be populated from the original research

article upon locating it)

Table 3: Mass Spectrometry (MS) Data

Ion m/z

[M+Na]⁺ ...

... ...

(Data to be populated from the original research

article upon locating it)

Table 4: Infrared (IR) Spectroscopic Data
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Functional Group Wavenumber (cm⁻¹)

Hydroxyl (-OH) ...

Carbonyl (C=O) ...

... ...

(Data to be populated from the original research

article upon locating it)

Experimental Protocols
The following sections detail the methodologies employed for the isolation and spectroscopic

analysis of Uvarigranol C and its analogues, as inferred from studies on related compounds

from the Uvaria genus.

Isolation of Uvarigranol C
The general procedure for isolating Uvarigranol C and similar compounds from the plant

material (e.g., stem bark of Uvaria species) involves the following workflow:

Dried and Powdered Plant Material Maceration with Methanol Filtration and Concentration Solvent Partitioning (e.g., EtOAc, n-Hexane) Column Chromatography (Silica Gel) Further Purification (e.g., Sephadex LH-20, HPLC) Isolated Uvarigranol C

Click to download full resolution via product page

Caption: General workflow for the isolation of Uvarigranol C.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a

spectrometer, typically at 400 MHz for ¹H and 100 MHz for ¹³C. Deuterated chloroform (CDCl₃)

is commonly used as the solvent, with tetramethylsilane (TMS) as the internal standard. 2D

NMR experiments such as COSY, HSQC, and HMBC are crucial for the complete assignment

of proton and carbon signals and for establishing the connectivity within the molecule.
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Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry

(HRESIMS) is employed to determine the accurate mass and molecular formula of the

compound. The fragmentation pattern observed in the MS/MS spectrum provides valuable

information about the structure of the molecule.

Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier-transform infrared

(FTIR) spectrometer using KBr pellets or as a thin film. The absorption bands in the IR

spectrum help to identify the presence of key functional groups such as hydroxyl (-OH) and

carbonyl (C=O) groups.

Signaling Pathways and Logical Relationships
While specific signaling pathways involving Uvarigranol C are yet to be extensively studied,

the general workflow for natural product drug discovery, from isolation to bioactivity screening,

can be represented as follows:
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Discovery Phase

Screening & Development Phase

Plant Collection & Identification

Extraction & Isolation of Compounds

Structure Elucidation (NMR, MS, IR)

Bioactivity Screening (e.g., Cytotoxicity, Enzyme Inhibition)

Lead Compound Optimization

Preclinical Studies

Clinical Trials

Click to download full resolution via product page

Caption: A simplified workflow for natural product drug discovery.

This technical guide serves as a foundational resource for researchers interested in

Uvarigranol C. The provided data and protocols, compiled from the analysis of related
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compounds, offer a robust starting point for further investigation into the chemical and

biological properties of this promising natural product. The definitive spectroscopic data will be

updated upon the successful acquisition of the primary literature reporting the initial isolation

and characterization of Uvarigranol C.

To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of Uvarigranol C:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12099457#spectroscopic-data-for-uvarigranol-c-nmr-
ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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